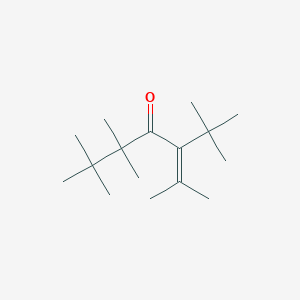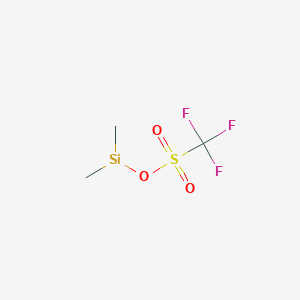![molecular formula C15H14O3 B14364356 2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 90330-89-5](/img/structure/B14364356.png)
2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as an anticoagulant, similar to Warfarin.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. For instance, as an anticoagulant, it inhibits the synthesis of vitamin K-dependent clotting factors by interfering with the enzyme vitamin K epoxide reductase . This inhibition prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
| 90330-89-5 | |
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2,2,4-trimethylpyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H14O3/c1-9-8-15(2,3)18-13-10-6-4-5-7-11(10)17-14(16)12(9)13/h4-8H,1-3H3 |
Clave InChI |
VWECSCQVQXTNKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(OC2=C1C(=O)OC3=CC=CC=C32)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)


![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/no-structure.png)

![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
